molecular formula C12H15ClO2 B13799645 Acetic acid, (3-chloro-4-isobutylphenyl)- CAS No. 58880-42-5

Acetic acid, (3-chloro-4-isobutylphenyl)-

Cat. No.: B13799645
CAS No.: 58880-42-5
M. Wt: 226.70 g/mol
InChI Key: BEDNWFVESJXIEG-UHFFFAOYSA-N
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Description

Acetic acid, (3-chloro-4-isobutylphenyl)-, is a chemical compound with the molecular formula C12H15ClO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (3-chloro-4-isobutylphenyl) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-chloro-4-isobutylphenyl)-, typically involves the Friedel-Crafts acylation reaction. This reaction uses acetic anhydride or acetyl chloride as the acylating agent and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .

Industrial Production Methods

In industrial settings, the production of acetic acid, (3-chloro-4-isobutylphenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-chloro-4-isobutylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (3-chloro-4-isobutylphenyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid, (3-chloro-4-isobutylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (3-chloro-4-isobutylphenyl)-, is unique due to the presence of both chlorine and isobutyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

58880-42-5

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-[3-chloro-4-(2-methylpropyl)phenyl]acetic acid

InChI

InChI=1S/C12H15ClO2/c1-8(2)5-10-4-3-9(6-11(10)13)7-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,14,15)

InChI Key

BEDNWFVESJXIEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)CC(=O)O)Cl

Origin of Product

United States

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